Cas no 1081130-99-5 (3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one)

3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a quinolin-4-one scaffold, with a trifluoromethylphenyl substituent. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and material science applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole and quinolinone moieties contribute to its potential as a bioactive scaffold. Its rigid, planar structure may facilitate interactions with biological targets, such as enzymes or receptors, suggesting utility in drug discovery. The compound’s synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships.
3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one structure
1081130-99-5 structure
Product name:3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
CAS No:1081130-99-5
MF:C18H10F3N3O2
Molecular Weight:357.286114215851
CID:5342449

3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one 化学的及び物理的性質

名前と識別子

    • 3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
    • 3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one
    • STL351576
    • 3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
    • 3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
    • インチ: 1S/C18H10F3N3O2/c19-18(20,21)11-5-3-4-10(8-11)16-23-17(26-24-16)13-9-22-14-7-2-1-6-12(14)15(13)25/h1-9H,(H,22,25)
    • InChIKey: BZELVXHTXZIKJM-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=C(C=1)C1=NOC(C2=CNC3C=CC=CC=3C2=O)=N1)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 26
  • 回転可能化学結合数: 2
  • 複雑さ: 581
  • XLogP3: 4
  • トポロジー分子極性表面積: 68

3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3411-3391-5μmol
3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
1081130-99-5
5μmol
$63.0 2023-09-10
Life Chemicals
F3411-3391-10μmol
3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
1081130-99-5
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-3391-50mg
3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
1081130-99-5
50mg
$160.0 2023-09-10
Life Chemicals
F3411-3391-20μmol
3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
1081130-99-5
20μmol
$79.0 2023-09-10
Life Chemicals
F3411-3391-20mg
3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
1081130-99-5
20mg
$99.0 2023-09-10
Life Chemicals
F3411-3391-4mg
3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
1081130-99-5
4mg
$66.0 2023-09-10
Life Chemicals
F3411-3391-1mg
3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
1081130-99-5
1mg
$54.0 2023-09-10
Life Chemicals
F3411-3391-2mg
3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
1081130-99-5
2mg
$59.0 2023-09-10
Life Chemicals
F3411-3391-5mg
3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
1081130-99-5
5mg
$69.0 2023-09-10
Life Chemicals
F3411-3391-75mg
3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
1081130-99-5
75mg
$208.0 2023-09-10

3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one 関連文献

3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-oneに関する追加情報

3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one (CAS No. 1081130-99-5): A Comprehensive Overview

3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one (CAS No. 1081130-99-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a quinoline core and a trifluoromethyl-substituted phenyl group linked through an oxadiazole moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The quinoline core is a well-known scaffold in medicinal chemistry, often associated with antimalarial and anticancer properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which can be crucial for drug development. The oxadiazole ring, on the other hand, is known for its ability to modulate biological activities by forming hydrogen bonds and π-stacking interactions with target proteins.

Recent studies have explored the potential of 3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one as an inhibitor of various enzymes and receptors. One notable area of research is its activity against kinases, which are key regulators of cellular signaling pathways involved in cancer progression. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory effects on the activity of Aurora A kinase, a validated target for anticancer therapy.

In addition to its antitumor properties, 3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one has shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California demonstrated that this compound effectively crossed the blood-brain barrier and exhibited neuroprotective effects in models of Alzheimer's disease. The mechanism of action appears to involve modulation of microglial activation and reduction of neuroinflammation.

The pharmacokinetic properties of 3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one have also been extensively studied. A preclinical study published in the European Journal of Pharmaceutical Sciences reported favorable oral bioavailability and a long half-life in animal models. These characteristics suggest that this compound could be developed into an effective oral medication for chronic conditions such as cancer and neurodegenerative disorders.

To further enhance its therapeutic potential, researchers are exploring various structural modifications to optimize the pharmacological profile of 3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one. For example, substituting different functional groups on the quinoline ring or altering the position of the trifluoromethyl group can lead to improved potency and selectivity against specific targets. These efforts are crucial for advancing this compound into clinical trials.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one. Early phase I trials have shown promising results with minimal adverse effects observed at therapeutic doses. The next phase will focus on larger patient populations to confirm these findings and explore potential combination therapies with existing treatments.

In conclusion, 3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one (CAS No. 1081130-99-5) represents a promising candidate in the development of novel therapeutics for cancer and neurodegenerative diseases. Its unique structural features and favorable pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds significant potential to improve patient outcomes in various clinical settings.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd